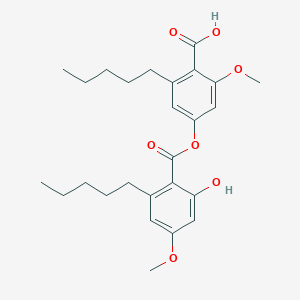

2'-O-Methylperlatolic acid

Übersicht

Beschreibung

2'-O-Methylperlatolic acid is a depside isolated from an undetermined Lecidea species. Its chemical structure is identified based on spectroscopic data and hydrolysis, resulting in 4-O-methylolivetol carboxylic acid and 2-O-methylolivetol carboxylic acid (Huneck & Schreider, 1975).

Synthesis Analysis

While there is no direct synthesis method provided for this compound in the available literature, related compounds such as [2H4]Folic acid have been synthesized for use in stable isotope dilution assays, providing a context for complex molecule synthesis (Freisleben, Schieberle, & Rychlik, 2002).

Molecular Structure Analysis

Although direct analysis of this compound's molecular structure is not detailed, the methodologies like X-ray crystallography and NMR used for related compounds provide insight into potential approaches for understanding its structure. For instance, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate gives an example of the detailed structural determination that could be applied (Li, Zhen, Han, & Liu, 2009).

Chemical Reactions and Properties

Direct information on this compound's chemical reactions is not provided, but looking at similar organic molecules, such as 2-Methyltetrahydrofuran's analysis, could offer indirect insights into its reactivity and applications in synthesis and industry (Pace et al., 2012).

Physical Properties Analysis

Specific physical properties of this compound are not listed. However, general properties such as boiling point, stability, and miscibility, as studied for related chemical compounds like 2-Methyltetrahydrofuran, might provide a comparative baseline (Pace et al., 2012).

Chemical Properties Analysis

Again, specific chemical properties of this compound are not directly available, but studies on similar molecules may shed light on aspects such as solubility, reactivity, and environmental stability. For instance, understanding the properties of 2-Methyltetrahydrofuran can offer insights into solvent applications and environmental considerations (Pace et al., 2012).

Wissenschaftliche Forschungsanwendungen

Diabetes-Behandlung

2'-O-Methylperlatolic Acid (2-O-M) wurde als potenzielles Medikament identifiziert, das auf den Insulinrezeptor (InsR) abzielt . Es fungiert als Aktivator des Insulin-Signalwegs und reguliert die Glukose-Homöostase über den InsR . Dies macht es zu einem vielversprechenden therapeutischen Mittel zur Behandlung von Diabetes .

Verbesserung der Insulinfunktion

Die Kombination von 2-O-M mit Insulin verbessert die Funktion der insulininduzierten blutzuckersenkenden Wirkung durch Aktivierung des Insulin-Signalwegs . Dies könnte möglicherweise die Wirksamkeit von Insulinbehandlungen bei der Kontrolle des Blutzuckerspiegels verbessern .

Anregung der zellulären Zuckeraufnahme

Die Kombination von 2-O-M und Insulin aktiviert den Insulin-Signalweg und stimuliert die zelluläre Zuckeraufnahme . Dies könnte möglicherweise verwendet werden, um die Glukoseaufnahme bei Diabetesbehandlungen zu verbessern .

Verlängerung der blutzuckersenkenden Wirkung von Insulin

Bei Mäusen mit Streptozotocin-induziertem Diabetes verlängerte 2-O-M die blutzuckersenkende Wirkung von Insulin signifikant . Dies deutet darauf hin, dass 2-O-M möglicherweise verwendet werden könnte, um die Dauer der Insulinwirkungen zu verstärken .

Reduzierung der Sekretion von exogenem Insulin

2-O-M reduzierte die Sekretion von exogenem Insulin bei Mäusen mit Streptozotocin-induziertem Diabetes signifikant

Wirkmechanismus

Target of Action

The primary target of 2’-O-Methylperlatolic acid (2-O-M) is the Insulin Receptor (InsR) . The InsR plays a crucial role in regulating glucose homeostasis in the body . Additionally, 2-O-M is also known to inhibit Monoamine Oxidase B (MAO-B) .

Mode of Action

2-O-M directly binds to the extracellular domain of the InsR . This binding enhances the function of insulin-induced glucose-lowering effect through activation of the insulin signaling pathway .

Biochemical Pathways

The binding of 2-O-M to the InsR activates the insulin signaling pathway . This activation results in significant stimulation of the glucose uptake capacity of C2C12 myotubes . The insulin signaling pathway involves key proteins such as IR-β, p-IR, AKT, and p-AKT .

Result of Action

The activation of the insulin signaling pathway by 2-O-M has several effects. It significantly prolongs the blood glucose-lowering effect of insulin . It also enhances the phosphorylation of AKT in muscle tissue, which in turn enhances glucose uptake in C2C12 myotubes . Furthermore, 2-O-M significantly increases glucagon secretion and enhances liver gluconeogenesis to prevent hypoglycemia .

Action Environment

The action of 2-O-M is influenced by the physiological environment. For instance, in an animal model of diabetes, 2-O-M was able to exert a glucose-lowering effect . .

Eigenschaften

IUPAC Name |

4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTCIRYEMDTNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

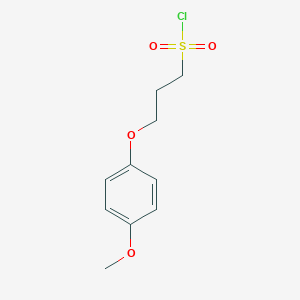

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192259 | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38968-07-9 | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038968079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

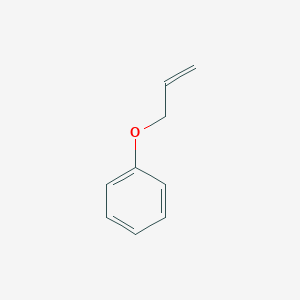

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

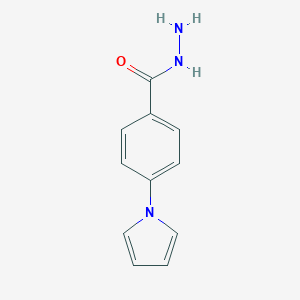

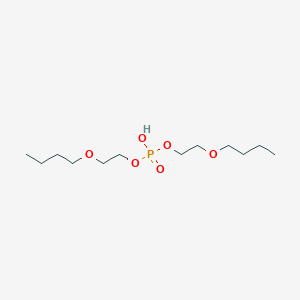

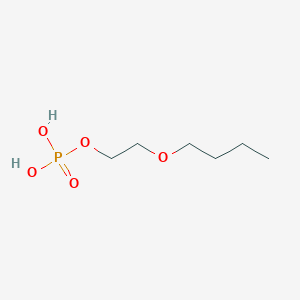

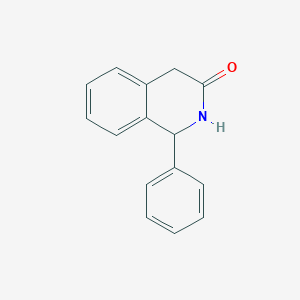

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)

![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)